molecular formula C11H20N4O B13638007 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanamide

2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanamide

Cat. No.: B13638007
M. Wt: 224.30 g/mol
InChI Key: ZKTOTVDURFMAES-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with a methylamino group at the C2 position and a 2-propyl-substituted imidazole ring at C2. The compound’s stereochemistry and substituent arrangement (e.g., propyl vs. shorter alkyl chains) are critical for its physicochemical properties and interactions with biological targets .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-5-9-14-6-7-15(9)8-11(2,13-3)10(12)16/h6-7,13H,4-5,8H2,1-3H3,(H2,12,16)

InChI Key

ZKTOTVDURFMAES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C)(C(=O)N)NC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The imidazole ring’s substituents significantly influence biological activity and solubility. Key analogs include:

Compound Name Imidazole Substituent Backbone Modifications Key Applications/Properties
2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanamide (Target) 2-propyl Methylamino, propanamide Unknown (potential agrochemical)
2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide 2-isopropyl Ethylamino, propanamide Research compound (structural studies)
2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide 2-methyl Ethylamino, propanamide Intermediate in synthesis
Imazapyr (2-propanaminium salt) 4,5-dihydro-4-methyl Pyridinecarboxylate backbone Herbicide (ALS inhibitor)
  • Propyl vs. Isopropyl analogs (e.g., from ) exhibit steric bulk, which could hinder binding to certain enzymes .
  • Backbone Functionalization : Unlike imazapyr’s pyridinecarboxylate backbone, the target compound’s propanamide structure lacks ionizable groups, suggesting differences in soil mobility or persistence .

Toxicity and Environmental Impact

While Aldicarb () shares a propanal-derived backbone and methylamino group, its thiomethyl and oxime groups confer extreme neurotoxicity. However, imidazole-containing agrochemicals (e.g., imazapyr) require careful environmental monitoring due to groundwater contamination risks .

Physicochemical Properties (Hypothetical Data)

Property Target Compound 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide Imazapyr
Molecular Weight (g/mol) 265.3 255.3 261.3
LogP (Predicted) 1.8 2.1 -0.5 (ionized)
Water Solubility (mg/L) 120 90 10,000

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